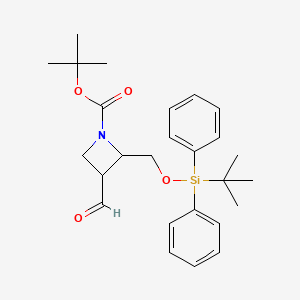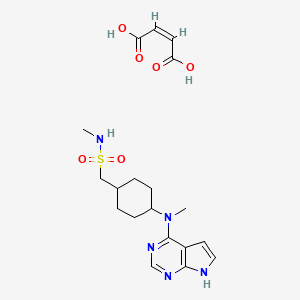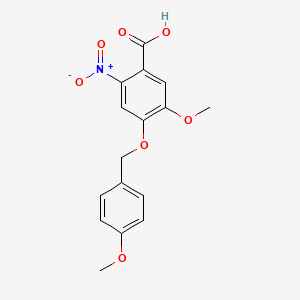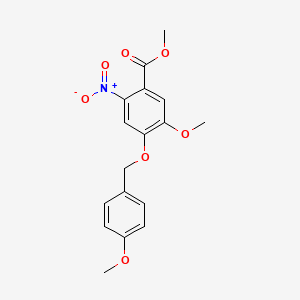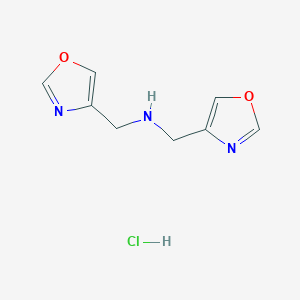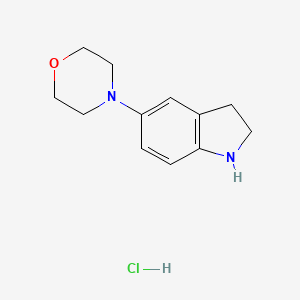![molecular formula C25H28O6 B3028233 2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one CAS No. 176046-04-1](/img/structure/B3028233.png)
2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Vue d'ensemble
Description
The compound of interest, 2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, is a complex organic molecule that appears to be related to the family of compounds known as chromen-4-ones. These compounds are characterized by a chromene core structure, which is a benzopyran derivative, and often exhibit interesting physicochemical properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies.
Synthesis Analysis
The synthesis of related chromen-4-one derivatives can be achieved through various methods. For instance, the Knoevenagel reaction was used to synthesize 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), as mentioned in one of the papers . This reaction typically involves the condensation of carbonyl compounds with active methylene compounds in the presence of a base. The synthesis process is crucial as it impacts the yield, purity, and physical properties of the resulting compound.
Molecular Structure Analysis
The molecular structure of chromen-4-ones is significant due to the presence of the chromene moiety, which contributes to the compound's properties. The paper discussing the crystal structure of a related compound provides insights into how such molecules can be characterized using X-ray crystallography . This technique allows for the determination of the three-dimensional arrangement of atoms within a crystal, which is essential for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Chromen-4-ones can participate in various chemical reactions. The presence of hydroxyl groups, as indicated by the name of the compound, suggests that it could be involved in hydrogen bonding and potentially in reactions that are sensitive to solvent polarity . Additionally, the presence of the 3-methylbut-2-enyl groups could be relevant in reactions where these side chains are modified or participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-ones can be influenced by their molecular structure. For example, the ultraviolet/visible absorption spectra can vary depending on the solvent used, indicating sensitivity to solvent polarity . The acid dissociation constants (pKa) of such compounds can be determined through potentiometric and UV/vis titration experiments, which are important for understanding their behavior in different pH environments . The presence of substituents on the phenyl rings can also affect the rates of photochemical reactions, as seen in the study of photochromic reactions of perfluorocyclopentene derivatives .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- The compound has been utilized in synthetic chemistry. For instance, it has been a part of the total synthesis of certain nematicidal prenylated flavanones, showcasing its role in the development of bioactive compounds (Yang et al., 2009).
- In another study, it featured in the alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene, further demonstrating its usefulness in complex organic synthesis processes (Piccardi et al., 1977).
Bioactive Properties and Pharmacological Potential
- This compound has been identified in the bioassay-guided fractionation of natural products. For instance, in the study of the leaves of Marila pluricostata, its presence was noted among other 4-phenylcoumarins, which were evaluated for their cytotoxic properties against various human cancer cell lines (López-Pérez et al., 2005).
- In the research on the fungus Eurotium repens, derivatives of this compound were isolated and demonstrated good binding affinity for human opioid or cannabinoid receptors. This indicates its potential applications in psychoactive studies (Gao et al., 2011).
Potential in Material Science
- The synthesis of chiral hydroxyl phospholanes from D-mannitol, involving this compound, was reported to show potential in material science, particularly in asymmetric catalytic reactions (Li et al., 2000).
Propriétés
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLNRAYBCPKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



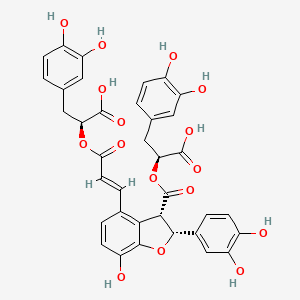


![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)
![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)
